Mosapride N-Oxide

Descripción general

Descripción

Mosapride N-Oxide is a major active metabolite of Mosapride, a gastroprokinetic agent. Mosapride itself is known for its selective serotonin 5-HT4 receptor agonist properties, which help in accelerating gastric emptying and improving gastrointestinal motility. This compound retains these properties and is used in various scientific research applications .

Mecanismo De Acción

Target of Action

Mosapride N-Oxide, like its parent compound Mosapride, primarily targets the serotonin receptors in the digestive tract . It acts as a selective 5HT4 agonist and the major active metabolite of Mosapride, known as M1, additionally acts as a 5HT3 antagonist . These receptors play a crucial role in regulating the motility of the gastrointestinal tract.

Mode of Action

This compound interacts with its targets by stimulating the serotonin receptor in the digestive tract and increasing the release of acetylcholine . This interaction accelerates gastric emptying throughout the whole of the gastrointestinal tract in humans .

Biochemical Pathways

The activation of the 5HT4 receptor by this compound leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscle in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This can have downstream effects on the overall digestion and absorption of nutrients.

Pharmacokinetics

It is known that the parent compound, mosapride, is well-absorbed and widely distributed in the body

Result of Action

The primary result of this compound’s action is the enhancement of gastrointestinal motility. This can help alleviate symptoms in various gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Análisis Bioquímico

Biochemical Properties

Mosapride N-Oxide, as a metabolite of Mosapride, may share some of its biochemical properties. Mosapride is known to act as a selective 5HT4 agonist

Cellular Effects

The cellular effects of this compound are not well studied. Its parent compound, Mosapride, is known to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its parent compound, Mosapride, acts as a selective 5HT4 agonist

Metabolic Pathways

This compound is a metabolite of Mosapride , suggesting it may be involved in similar metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mosapride N-Oxide involves the oxidation of Mosapride. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Mosapride N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Reduction reactions can revert it back to Mosapride.

Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of Mosapride, as well as substituted derivatives that can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Mosapride N-Oxide is widely used in scientific research due to its gastroprokinetic properties. It is used in:

Chemistry: As a reference standard in analytical studies to understand the metabolism of Mosapride.

Biology: To study its effects on gastrointestinal motility and its interaction with serotonin receptors.

Medicine: In the development of new drugs targeting gastrointestinal disorders.

Industry: As a quality control standard in the production of Mosapride-based medications

Comparación Con Compuestos Similares

Similar Compounds

Cisapride: Another 5-HT4 receptor agonist but with known cardiac toxicity.

Tegaserod: A selective 5-HT4 receptor agonist used for similar indications.

Prucalopride: A more selective 5-HT4 receptor agonist with fewer side effects.

Velusetrag: Another selective 5-HT4 receptor agonist under investigation

Uniqueness

Mosapride N-Oxide is unique due to its balanced efficacy and safety profile. Unlike Cisapride, it does not have significant cardiac toxicity. Compared to other 5-HT4 receptor agonists, it offers a good balance between efficacy and side effects, making it a valuable compound in both research and clinical settings .

Propiedades

IUPAC Name |

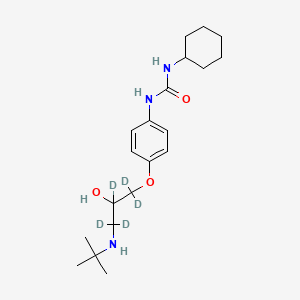

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJYXYWPAQJNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858144 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161443-73-7 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]-4-oxo-1,4lambda~5~-oxazinan-2-yl}methyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the major metabolic pathways of Mosapride in humans, and what is the significance of Mosapride N-Oxide?

A1: Research has identified two primary Phase I metabolic reactions for Mosapride in humans: dealkylation and morpholine ring cleavage. These reactions are followed by Phase II metabolism, which includes glucuronidation, glucosylation, and sulfation. [] Interestingly, this compound (M16) is one of the novel metabolites identified in human urine, feces, and plasma through UPLC-ESI-MS/MS analysis. [] This finding is particularly noteworthy because this metabolite, along with des-p-fluorobenzyl Mosapride (M3), is considered a major active metabolite of Mosapride. []

Q2: How does the metabolic profile of Mosapride differ between humans and rats?

A2: A comparative analysis of Mosapride metabolism in humans and rats revealed a high degree of similarity. In fact, all 16 metabolites identified in humans, including this compound, were also found in rats. [] This finding suggests minimal qualitative species difference in the metabolic pathways of Mosapride between these two species. This observation is significant for researchers, as it supports the use of rat models in preclinical studies investigating the pharmacological effects of Mosapride and its metabolites, including this compound.

Q3: What analytical techniques were employed to study the tissue distribution and excretion of Mosapride and its metabolites, including this compound?

A3: Researchers utilized ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) to investigate the pharmacokinetic profile of Mosapride and its active metabolites, including this compound. [] This highly sensitive and specific method allowed for the accurate quantification of these compounds in various biological matrices, including tissue samples and excreta. The study revealed valuable insights into the absorption, distribution, metabolism, and excretion of Mosapride and highlighted the importance of this compound as a significant excretion form of the drug, particularly in urine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)

![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)